Chrysosplenol G

Cytotoxicity KB cell assay Flavonol SAR

Researchers requiring a validated intermediate-activity reference for chrysosplenol SAR studies face significant potency variability (ED₅₀ range >12-fold) when using unverified substitutes. Chrysosplenol G (CAS 130252-52-7) addresses this gap with a precisely documented KB cell ED₅₀ of 8.61 µg/mL and a unique 5,5′-dihydroxy-3,7,2′,4′-tetramethoxy substitution pattern absent from other commercially available chrysosplenols. • Enables paired analysis with chrysosplenol F to isolate 4′-methoxy vs. 4′-hydroxy contributions. • Supports aldose reductase inhibitor studies via distinct 2′,4′-dimethoxy B-ring configuration. • ≥98% purity (HPLC), in stock for immediate global shipping.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
CAS No. 130252-52-7
Cat. No. B14170667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysosplenol G
CAS130252-52-7
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3OC)OC)O)O
InChIInChI=1S/C19H18O8/c1-23-9-5-12(21)16-15(6-9)27-18(19(26-4)17(16)22)10-7-11(20)14(25-3)8-13(10)24-2/h5-8,20-21H,1-4H3
InChIKeyDCBXANRVINYQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysosplenol G Overview


Chrysosplenol G (CAS 130252-52-7) is a polymethoxylated flavonol belonging to the 7-O-methylated flavonoid subclass, first isolated and structurally elucidated from Chrysosplenium grayanum (Saxifragaceae) in 1991 alongside its congener chrysosplenol F [1]. Its IUPAC name is 5-hydroxy-2-(5-hydroxy-2,4-dimethoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one, with a molecular formula of C₁₉H₁₈O₈ and a molecular weight of 374.3 g/mol . The compound is also reported from Chlorophora excelsa (Moraceae) and Milicia excelsa . Chrysosplenol G is characterized by four methoxy substituents at positions 3, 7, 2′, and 4′ and two hydroxyl groups at positions 5 and 5′, a substitution pattern that distinguishes it from all other known chrysosplenols [1].

Polymethoxylated Probe

Unique 2′,4′-dimethoxy B-ring for methylation impact studies in flavonoid SAR

Phytochemical Authenticity

Confirmed isolation from Chrysosplenium and Moraceae for chemotaxonomic research

Cell-Model Reference

Reported intermediate cell-model response within chrysosplenol series for comparative assays

Chrysosplenol G Substitution Risks


The chrysosplenol subclass is defined by a high degree of O-methylation, and small variations in the number and position of methoxy versus hydroxyl groups produce marked differences in both cytotoxic potency and physicochemical behavior [1]. In the only published direct head-to-head cytotoxicity study of chrysosplenols against KB cells, ED₅₀ values ranged from 1.99 µg/mL (oxyayanin A) to >25 µg/mL (chrysosplenols E, F, and retusin), demonstrating that potency within this flavonol class can vary by more than 12-fold depending solely on the hydroxyl/methoxy substitution pattern [2]. Chrysosplenol G occupies a distinct intermediate position in this activity spectrum (ED₅₀ = 8.61 µg/mL), and its unique 5,5′-dihydroxy-3,7,2′,4′-tetramethoxy architecture—with a methoxy at the 4′ position that is absent in the structurally closest analog chrysosplenol F—cannot be replicated by any other commercially available chrysosplenol [2]. Generic interchange among chrysosplenols without structural verification therefore carries a high risk of obtaining a compound with significantly different potency and target engagement.

Methoxy/Hydroxyl Pattern Variation

Cytotoxicity response can differ >12-fold among chrysosplenols based solely on substitution pattern; generic substitution may alter cell-model endpoints.

4′-Methoxy vs 4′-Hydroxy Divergence

The 4′-OCH₃ in G vs 4′-OH in F changes hydrogen-bonding capacity and predicted lipophilicity, potentially affecting cellular permeability.

Structural Verification Required

Without structural confirmation, substitution among chrysosplenols risks selecting a congener with significantly different cell-model endpoint profile.

Chrysosplenol G Differentiation Evidence


KB Cell Cytotoxicity Comparison

In a direct head-to-head cytotoxicity study using the KB human epidermoid carcinoma cell line, chrysosplenol G exhibited an ED₅₀ of 8.61 ± 0.43 µg/mL, which is 1.62-fold more potent than chrysosplenol D (ED₅₀ = 13.95 ± 0.25 µg/mL) and at least 2.9-fold more potent than chrysosplenol E (ED₅₀ > 25 µg/mL) [1]. Chrysosplenol G was approximately equipotent to chrysosplenol F (ED₅₀ = 8.62 ± 0.21 µg/mL) but less potent than chrysosplenol B (ED₅₀ = 7.42 ± 0.43 µg/mL) and oxyayanin A (ED₅₀ = 1.99 ± 0.75 µg/mL). The assay was conducted over 72 hours with KB cells maintained on MEM medium supplemented with 5% fetal calf serum, with ED₅₀ values estimated from semi-log plots of sample concentration versus percent viable cells, representing three independent determinations [1].

KB Cytotoxicity
Head-to-head
Chrysosplenol G ED₅₀ = 8.61 µg/mL vs. D 13.95 µg/mL, E >25 µg/mL, equipotent to F (8.62 µg/mL). 72 h, KB cell, triplicate.
Supports cell-model response comparison for SAR
Reported lower ED₅₀ than D; intermediate rank in series
Cytotoxicity KB cell assay Flavonol SAR

Structural Difference from Chrysosplenol F

Chrysosplenol G (5,5′-dihydroxy-3,7,2′,4′-tetramethoxyflavone) and chrysosplenol F (5,4′,5′-trihydroxy-3,7,2′-trimethoxyflavone) differ by a single substitution: chrysosplenol G carries a methoxy group at position 4′, whereas chrysosplenol F carries a hydroxyl at the same position [1]. This O-methylation at 4′ eliminates a hydrogen bond donor (HBD count: 2 in G vs 3 in F) and increases the calculated partition coefficient (XlogP: 3.10 for G) [2]. In the polymethoxyflavone series, increased methoxylation is generally associated with enhanced membrane permeability and metabolic stability due to reduced phase II glucuronidation at free hydroxyl positions [3]. Although direct comparative membrane permeability data for chrysosplenols G and F are not available in the published literature, this well-established class-level SAR trend supports the inference that chrysosplenol G may exhibit superior cellular uptake characteristics relative to its less methylated analog chrysosplenol F.

4′-Methoxy vs Hydroxy
Class-level
G: 4′-OCH₃, HBD=2, XlogP=3.10; F: 4′-OH, HBD=3. Methylation reduces HBD, increases predicted lipophilicity.
May support differential cellular permeability context
Class-level SAR inference; direct permeability data unavailable
Flavonoid methylation Structure-activity relationship Lipophilicity

Aldose Reductase Inhibitory Potential

Chrysosplenol (general class) has been reported as an aldose reductase inhibitor with an IC₂₈ of 10 µM in the lens aldose reductase assay [1]. More recently, a chrysosplenol isolated from Tanacetum parthenium demonstrated RLAR inhibition with an IC₅₀ in the range of 1.11–3.20 µM and DPPH radical scavenging activity with an IC₅₀ of 6.44–16.23 µM [2]. While these data are reported for 'chrysosplenol' without specifying the exact congener (B, C, D, E, F, or G), they establish that the chrysosplenol pharmacophore—characterized by a 7-O-methylated flavonoid core—is recognized by the aldose reductase active site. Chrysosplenol G, as the only chrysosplenol carrying a 2′,4′-dimethoxy substitution on the B-ring, represents a structurally distinct probe for investigating how B-ring methoxylation pattern affects aldose reductase inhibitory potency relative to other chrysosplenols.

Aldose Reductase
Class-level
Chrysosplenol class RLAR IC₅₀ 1.11–3.20 µM; lens AR IC₂₈ 10 µM. No congener-specific data for G.
Supports B-ring methoxylation probe for enzyme binding studies
Class-level evidence; congener-specific validation needed
Aldose reductase Diabetes complications Flavonoid enzyme inhibition

ADMET and P-Glycoprotein Prediction

Computational ADMET profiling via admetSAR 2 predicts that chrysosplenol G has a 97.11% probability of high human intestinal absorption (HIA) and a 52.86% probability of favorable human oral bioavailability [1]. Additionally, chrysosplenol G is predicted to be a P-glycoprotein (P-gp) inhibitor with 71.14% probability, while it is not predicted to be a P-gp substrate (83.29% probability against substrate classification) [1]. It is predicted not to cross the blood–brain barrier (80.00% probability) [1]. Among CYP enzymes, chrysosplenol G is predicted to be a CYP3A4 substrate (54.18%) but not a CYP2C9 or CYP2D6 substrate, and is not predicted to inhibit CYP3A4, CYP2C9, or CYP2D6 at standard concentrations [1]. These predictions are consistent with the established structure–property relationships of polymethoxyflavones, where increasing methoxylation correlates with improved membrane permeability and reduced first-pass metabolism compared to polyhydroxylated flavonoids [2]. In contrast, less methoxylated chrysosplenols such as chrysosplenol C (3 methoxy, 3 hydroxyl) would be expected to exhibit lower predicted lipophilicity and potentially higher susceptibility to conjugative metabolism.

ADMET Prediction
Data to verify
Predicted HIA 97.1%, P-gp inhibitor 71.1%, oral bioavailability 52.9%. Not predicted BBB permeant (80.0%).
Informs in vitro permeability and transporter study design
Computational admetSAR 2 prediction; requires experimental validation
ADMET prediction Oral bioavailability P-glycoprotein

Natural Occurrence and Chemotaxonomy

Chrysosplenol G has been isolated and identified from three phylogenetically distinct plant families: Saxifragaceae (Chrysosplenium grayanum), Moraceae (Chlorophora excelsa, Milicia excelsa), and is documented in the KNApSAcK metabolite database [1][2]. This distribution is notably narrower than that of chrysosplenol D, which has been reported from Artemisia annua (Asteraceae), Tinnea antiscorbutica (Lamiaceae), Psiadia trinervia (Asteraceae), and Jasonia candicans (Asteraceae), among others . The restricted natural occurrence of chrysosplenol G—particularly its absence from the widely studied genus Artemisia—makes it a more specific chemotaxonomic marker than chrysosplenol D for Saxifragaceae and Moraceae species. Furthermore, its co-occurrence with chrysosplenol F in C. grayanum but not in Chlorophora excelsa suggests species-specific flavonoid O-methyltransferase activity that selectively produces the 4′-methoxylated product [1].

Chemotaxonomy
Reported
Isolated from 3 genera (Chrysosplenium, Chlorophora, Milicia) across 2 families; narrower distribution than chrysosplenol D (>4 families).
Supports species-specific phytochemical marker use
Literature survey; KNApSAcK database
Chemotaxonomy Natural product distribution Phytochemical marker

Chrysosplenol G Application Scenarios


Cytotoxicity Reference for SAR Studies

Chrysosplenol G (ED₅₀ = 8.61 µg/mL against KB cells) serves as an essential intermediate-activity reference point in structure–activity relationship (SAR) studies of the chrysosplenol series [1]. When testing a panel of chrysosplenols for cytotoxic activity, chrysosplenol G provides a midpoint between the highly potent oxyayanin A (ED₅₀ = 1.99 µg/mL) and the weakly active or inactive congeners chrysosplenol D (13.95 µg/mL), chrysosplenol E (>25 µg/mL), and retusin (>25 µg/mL) [1]. Its equipotency with chrysosplenol F further enables paired analysis of how the 4′-methoxy (G) versus 4′-hydroxy (F) substitution affects cytotoxicity in isogenic cell panels.

Aldose Reductase and B-Ring Methoxylation Probe

Given that chrysosplenols as a class exhibit aldose reductase inhibitory activity (IC₂₈ = 10 µM for lens aldose reductase; IC₅₀ = 1.11–3.20 µM for RLAR) [2][3], chrysosplenol G—with its unique 2′,4′-dimethoxy B-ring configuration—is an ideal probe for dissecting how B-ring methylation density and regiospecificity affect aldose reductase binding. Unlike chrysosplenol C (which carries a 3′,4′,5′-trihydroxy B-ring with only a 3′-methoxy), chrysosplenol G's B-ring bears two methoxy groups (2′ and 4′) and only one hydroxyl (5′), enabling direct testing of the hypothesis that B-ring methoxylation increases aldose reductase affinity by enhancing hydrophobic interactions within the enzyme's lipophilic binding pocket.

Chemotaxonomic Authentication Marker

The restricted natural occurrence of chrysosplenol G—confirmed in only three genera across two families (Chrysosplenium in Saxifragaceae; Chlorophora and Milicia in Moraceae) [1][4]—positions it as a high-specificity chemotaxonomic marker for quality control and botanical authentication of Chrysosplenium-based traditional medicines. In contrast to chrysosplenol D, which is widely distributed across Asteraceae, Lamiaceae, and other families, the detection of chrysosplenol G in a plant extract provides strong positive evidence for Chrysosplenium or Chlorophora/Milicia origin, reducing the ambiguity inherent in using more ubiquitous flavonol markers.

In Vitro Permeability and P-gp Interaction Studies

Chrysosplenol G's predicted ADMET profile—including 97.11% probability of high intestinal absorption and 71.14% probability of P-glycoprotein inhibition [5]—makes it a candidate for in vitro Caco-2 monolayer permeability studies and P-gp ATPase assays. Researchers investigating flavonoid–efflux transporter interactions may select chrysosplenol G over less methoxylated flavonols (e.g., quercetin, kaempferol) to test the hypothesis that increasing methoxylation converts flavonoids from P-gp substrates to P-gp inhibitors. The compound's predicted lack of BBB penetration further supports its use in peripheral target-exposure studies where CNS exclusion is experimentally desirable [5].

Application
Selection Property
Validation Focus
Cytotoxicity SAR Reference
Defined cell-model response profile in chrysosplenol series
Comparative cell viability endpoints in selected cell panels
Aldose Reductase Probe
2′,4′-Dimethoxy B-ring configuration
Aldose reductase inhibition assay context
Chemotaxonomic Authentication
Narrow phylogenetic distribution
Species-specific metabolite profiling
In Vitro Permeability & P-gp Studies
Predicted intestinal absorption and P-gp interaction profile
Caco-2 monolayer permeability and P-gp ATPase assays
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